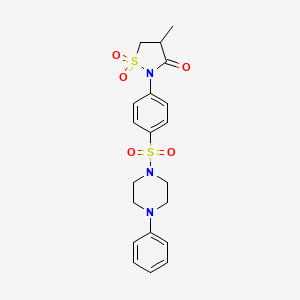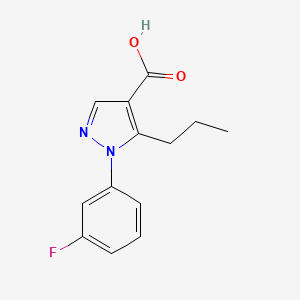
1-(3-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(3-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid" is a derivative of the pyrazole class, which is known for its diverse biological activities. Pyrazole derivatives have been extensively studied due to their potential pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The presence of a fluorophenyl group in such compounds often contributes to their biological efficacy by influencing their interaction with biological targets .
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves multi-step reactions, with key steps including cyclization and condensation reactions. For instance, the synthesis of related compounds has been reported using the Gewald synthesis technique, which involves the reaction of ketones with malononitrile and sulfur in the presence of a mild base . Additionally, the Vilsmeier-Haack reaction has been employed to obtain 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives, which are key intermediates for further functionalization . The synthesis of similar compounds also involves the condensation of amines with carboxylic acids or their derivatives, as seen in the preparation of pyrazolo[1,5-a]pyrimidine derivatives .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using a combination of spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These methods provide detailed information about the functional groups present and the overall molecular conformation . For example, the IR spectrum can reveal the presence of characteristic carbonyl vibrations, while NMR spectroscopy can provide insights into the electronic environment of protons and carbons within the molecule .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, which are essential for their functionalization and the enhancement of their biological properties. These reactions include the formation of Schiff bases through the reaction with aldehydes, as well as the cyclization reactions to form more complex heterocyclic systems . The reactivity of different functional groups within the pyrazole ring, such as the carbonyl group, can be exploited to introduce additional substituents or to form new chemical bonds .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of substituents like fluorine atoms can affect the lipophilicity and electronic properties of the molecule, which in turn can impact its pharmacokinetic profile and biological activity . Theoretical calculations, such as those involving hyperpolarizability, can predict the nonlinear optical properties of these compounds, which may have implications for their use in materials science . Additionally, molecular docking studies can provide insights into the potential biological targets of these compounds and their mode of action .
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
Pyrazole carboxylic acid derivatives are significant in the synthesis of heterocyclic compounds, showing a wide range of biological activities such as antimicrobial, anticancer, and anti-inflammatory properties. The versatility in their synthesis allows for the generation of various scaffold structures, which can be utilized in medicinal chemistry for the development of new therapeutic agents (A. Cetin, 2020).
Environmental Applications
Research has also focused on the development of fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs). These studies aim to find safer and less environmentally persistent alternatives for industrial applications, highlighting the role of fluorinated compounds in reducing environmental impact (Zhanyun Wang et al., 2013).
Anticancer Agents
Knoevenagel condensation products, including pyrazole derivatives, have demonstrated significant potential as anticancer agents. These compounds target various cancer-related pathways and molecules, showcasing the importance of pyrazole-based compounds in the development of new anticancer therapies (Ramya Tokala et al., 2022).
Optoelectronic Materials
Functionalized quinazolines and pyrimidines, which are structurally related to pyrazole carboxylic acid derivatives, have found applications in the field of optoelectronics. These compounds are used in the creation of materials for organic light-emitting diodes (OLEDs) and other electronic devices, illustrating the diverse applications of pyrazole derivatives beyond biological activities (G. Lipunova et al., 2018).
Chemosensors
4-Methyl-2,6-diformylphenol (DFP)-based compounds, which share some structural similarities with pyrazole carboxylic acids, have been developed as chemosensors for detecting various analytes, including metal ions and neutral molecules. This application demonstrates the potential of pyrazole derivatives in analytical chemistry and diagnostics (P. Roy, 2021).
Direcciones Futuras
The study of pyrazole derivatives is a vibrant field in medicinal chemistry, with many compounds being investigated for their potential therapeutic applications . This compound could be of interest in this context, and future research could explore its synthesis, properties, and biological activity.
Propiedades
IUPAC Name |
1-(3-fluorophenyl)-5-propylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c1-2-4-12-11(13(17)18)8-15-16(12)10-6-3-5-9(14)7-10/h3,5-8H,2,4H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMQTUVATDVSAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NN1C2=CC(=CC=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Fluorobicyclo[3.2.1]oct-3-en-2-one](/img/structure/B2511485.png)
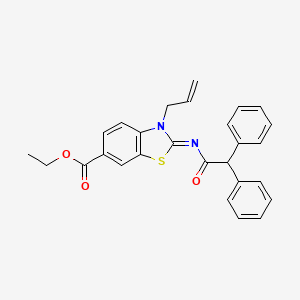
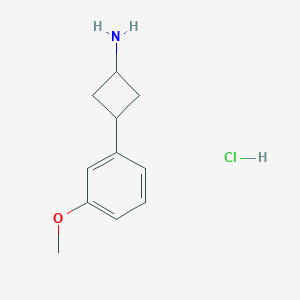
![N~1~-[2-(1-pyrrolidinyl)-5-pyrimidinyl]-1-cyclohexanecarboxamide](/img/structure/B2511490.png)
![2,6-difluoro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2511491.png)
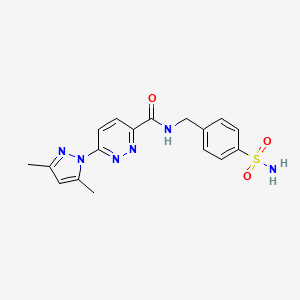
![4-Methoxy-1-methyl-5-{4-[(pyridin-2-yl)methyl]piperazine-1-carbonyl}-1,2-dihydropyridin-2-one](/img/structure/B2511493.png)

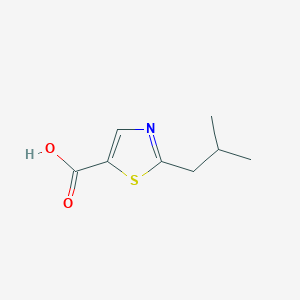
![(2E)-3-{4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid](/img/structure/B2511496.png)
![2-(Methoxymethoxy)-1-[2-(methoxymethoxy)naphthalen-1-yl]naphthalene](/img/no-structure.png)
![4-[(6-Bromopyridin-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2511505.png)
